(2,4)-Dihydroxy-5-(4-hydroxymethylphenyl)pyrimidine
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Overview
Description
(2,4)-Dihydroxy-5-(4-hydroxymethylphenyl)pyrimidine is a heterocyclic aromatic organic compound It features a pyrimidine ring substituted with hydroxyl groups at the 2 and 4 positions and a 4-hydroxymethylphenyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(4-hydroxymethylphenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxymethylbenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or iron(III) chloride.
Major Products:
Oxidation: Formation of 2,4-dioxo-5-(4-formylphenyl)pyrimidine.
Reduction: Formation of 2,4-dihydroxy-5-(4-hydroxymethylphenyl)dihydropyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
(2,4)-Dihydroxy-5-(4-hydroxymethylphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2,4)-Dihydroxy-5-(4-hydroxymethylphenyl)pyrimidine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (2,4)-Dihydroxy-5-(4-methylphenyl)pyrimidine
- (2,4)-Dihydroxy-5-(4-chlorophenyl)pyrimidine
- (2,4)-Dihydroxy-5-(4-nitrophenyl)pyrimidine
Comparison:
- (2,4)-Dihydroxy-5-(4-hydroxymethylphenyl)pyrimidine is unique due to the presence of the hydroxymethyl group, which can participate in additional hydrogen bonding and chemical reactions compared to its analogs with different substituents.
- The hydroxymethyl group enhances the compound’s solubility in water and other polar solvents, making it more versatile in various applications.
- The presence of hydroxyl groups at the 2 and 4 positions of the pyrimidine ring also contributes to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-[4-(hydroxymethyl)phenyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-6-7-1-3-8(4-2-7)9-5-12-11(16)13-10(9)15/h1-5,14H,6H2,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFBKEJFPITHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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